Piriqualone

Beschreibung

Historical Context and Development

The development of this compound is intrinsically linked to the broader history of quinazolinone chemistry, which began in the nineteenth century. The foundational work for quinazolinone compounds can be traced back to 1869, when Griess first synthesized a quinazoline derivative through the reaction of anthranilic acid with cyanogens. This pioneering work established the fundamental synthetic pathway that would later be refined and adapted for the development of more complex quinazolinone derivatives, including this compound.

The systematic exploration of quinazolinone compounds gained momentum in the early twentieth century, with significant contributions from Gabriel in 1903 and subsequent researchers who developed various synthetic methodologies. The compound methaqualone, synthesized in 1951, marked the first commercially successful quinazolinone-based pharmaceutical agent, demonstrating the therapeutic potential of this chemical class and paving the way for further development of related compounds.

This compound itself emerged from this rich history of quinazolinone research, with its development representing a significant advancement in understanding structure-activity relationships within this chemical family. The compound was assigned the research designation B 169 during its early development phase, reflecting its position within a broader research program focused on quinazolinone derivatives. Clinical investigations of this compound began in the early 1970s, particularly in Japan, where several open-label clinical studies were conducted to evaluate its efficacy in treating epilepsy. These clinical studies indicated that this compound was effective for refractory epilepsy and was well tolerated by patients, establishing its potential as a therapeutic agent.

Chemical Classification and Significance

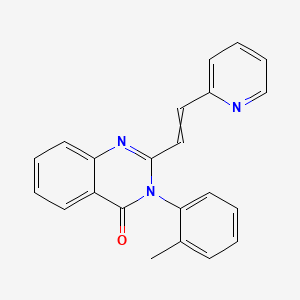

This compound belongs to the quinazolinone family of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The specific chemical identity of this compound is defined by its molecular formula of C22H17N3O and its systematic name 3-(2-methylphenyl)-2-(2-pyridin-2-ylethenyl)quinazolin-4-one. The compound possesses a molecular weight of 339.3899 daltons and is registered under the Chemical Abstracts Service number 1897-89-8.

The structural complexity of this compound is evident in its three distinct aromatic ring systems: the quinazolinone core, a methylphenyl substituent, and a pyridyl ethenyl moiety. This molecular architecture contributes to its unique pharmacological properties and distinguishes it from simpler quinazolinone derivatives. The compound exhibits specific stereochemical characteristics, with one E/Z center contributing to its molecular geometry. The canonical Simplified Molecular Input Line Entry System representation of this compound is CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4, which captures its complete molecular structure.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H17N3O |

| Molecular Weight | 339.3899 g/mol |

| Chemical Abstracts Service Number | 1897-89-8 |

| International Union of Pure and Applied Chemistry Name | 3-(2-methylphenyl)-2-(2-pyridin-2-ylethenyl)quinazolin-4-one |

| Stereochemistry | Achiral with one E/Z center |

| Density | 1.17 g/cm³ |

| Boiling Point | 531°C at 760 mmHg |

| Flash Point | 275°C |

The significance of this compound within medicinal chemistry extends beyond its individual therapeutic applications. The compound has served as a prototype for understanding structure-activity relationships within the quinazolinone family, particularly regarding alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonism. Research into this compound has contributed to the development of related compounds, including the identification of atropisomeric quinazolinone derivatives that exhibit enhanced potency and selectivity. The compound's structural features have informed the design of subsequent pharmaceutical agents, demonstrating the importance of specific substitution patterns in determining biological activity.

Overview of Current Scientific Understanding

Contemporary research on this compound has elucidated its mechanism of action as a noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist. This mechanism distinguishes this compound from competitive receptor antagonists and provides insight into its unique pharmacological profile. The compound binds to the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with high affinity, with reported binding affinity values indicating nanomolar potency. This high affinity binding underlies its anticonvulsant activity and contributes to its effectiveness in treating seizure disorders.

Structure-activity relationship studies have revealed that this compound serves as a lead compound for a series of potent and selective alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. Optimization efforts focusing on the three ring systems present in this compound have led to the identification of derivatives with enhanced potency and improved pharmaceutical properties. The sterically crowded environment surrounding the N-3 aryl group in this compound provides sufficient thermal stability for atropisomers to be isolated, leading to the development of compounds such as (+)-38 (CP-465,022), which exhibits superior binding affinity and anticonvulsant activity compared to the parent compound.

Recent synthetic approaches to this compound and related compounds have incorporated modern methodologies to improve efficiency and sustainability. The synthesis of this compound involves a three-step process beginning with the conversion of anthranilic acid to benzoxazin-4-one in the presence of acetic acid. Subsequent reaction with an appropriate aniline fragment in refluxing acetic acid installs the methylphenyl substituent, followed by condensation with pyridine-2-carboxaldehyde to introduce the pyridylethenyl moiety. Alternative synthetic strategies have explored the use of deep eutectic solvents as both catalysts and solvents in tandem reactions, representing a more environmentally sustainable approach to quinazolinone synthesis.

Table 2: Synthetic Methodologies for this compound and Related Compounds

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Traditional Three-Step Synthesis | Anthranilic acid → Benzoxazin-4-one → Aniline coupling → Aldehyde condensation | Well-established, high yield |

| Multi-component Reactions | One-pot condensation of anthranilic acid, ortho esters, and amines | Atom-efficient, simplified work-up |

| Deep Eutectic Solvent Methods | Green chemistry approach using sustainable solvents | Environmentally friendly, recyclable catalysts |

| Oxidative Heterocyclization | Potassium permanganate-promoted oxidation of aminals | Mild conditions, broad substrate scope |

The pharmacological understanding of this compound continues to evolve, with recent research emphasizing its potential applications beyond traditional anticonvulsant therapy. Studies have demonstrated that alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists, including this compound, may have neuroprotective properties and could be useful in treating various neurological conditions. The compound's well-tolerated profile in clinical studies and its effectiveness in treating refractory epilepsy suggest that it may offer advantages over conventional antiepileptic drugs in specific patient populations.

Current research efforts are also focused on understanding the broader implications of quinazolinone chemistry in drug development. This compound serves as a prototype for hybrid pharmacophore approaches, where multiple pharmacological activities are combined within a single molecular framework. This approach has potential applications in cancer treatment, antimicrobial therapy, and other therapeutic areas where quinazolinone derivatives have shown promising biological activity. The continued study of this compound and related compounds contributes to the expanding knowledge base of heterocyclic chemistry and its applications in pharmaceutical science.

Eigenschaften

CAS-Nummer |

1897-89-8 |

|---|---|

Molekularformel |

C22H17N3O |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |

InChI |

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+ |

InChI-Schlüssel |

MYGZNGAHFWOCLI-BUHFOSPRSA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |

Isomerische SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 |

Kanonische SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |

Andere CAS-Nummern |

1897-89-8 |

Piktogramme |

Irritant |

Synonyme |

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of Benzoxazin-4-one

Anthranilic acid serves as the starting material, reacting with acetic anhydride under reflux conditions in acetic acid to form benzoxazin-4-one. This cyclization reaction proceeds via the elimination of water, yielding a key intermediate with high purity. The reaction mechanism involves the activation of the carboxylic acid group by acetic anhydride, facilitating intramolecular nucleophilic attack by the amine group.

Reaction Conditions :

Step 2: Reaction with o-Toluidine

The benzoxazin-4-one intermediate undergoes nucleophilic ring-opening with o-toluidine in refluxing acetic acid. This step installs the 2-methyl-3-aryl substituent on the quinazolinone core, forming 2-methyl-3-aryl-quinazolin-4-one. The reaction is highly regioselective, favoring attack at the electrophilic carbonyl carbon.

Reaction Conditions :

Step 3: Condensation with Pyridine-2-carboxaldehyde

The final step involves the condensation of 2-methyl-3-aryl-quinazolin-4-one with pyridine-2-carboxaldehyde in the presence of ZnCl₂ as a Lewis catalyst. This reaction is conducted in a dioxane-acetic anhydride mixture under reflux, facilitating the formation of the styryl group at position 3 of the quinazolinone ring.

Reaction Conditions :

-

Catalyst : ZnCl₂ (10 mol%)

-

Solvent : Dioxane-acetic anhydride (1:1 v/v)

-

Temperature : Reflux (~101°C)

-

Time : 12–16 hours

Critical Analysis :

While this method is robust, it suffers from long reaction times, the use of corrosive catalysts (e.g., ZnCl₂), and reliance on toxic solvents like dioxane. Additionally, the final step often requires chromatographic purification, reducing overall scalability.

Green Chemistry Approach: Tandem Synthesis in Deep Eutectic Solvents

Recent advancements in sustainable chemistry have led to the development of a one-pot tandem synthesis method for this compound using DESs. This approach eliminates the need for transition-metal catalysts and hazardous solvents, aligning with green chemistry principles.

DES Composition and Reaction Mechanism

The DES system (e.g., choline chloride-urea, 1:2 molar ratio) acts as both solvent and catalyst. The tandem reaction involves two key transformations:

-

Dehydrogenation : Oxidation of the benzylic alcohol intermediate to a ketone.

-

sp³ C–H Functionalization : Styryl group formation via aldol condensation between the ketone and pyridine-2-carboxaldehyde.

Reaction Conditions :

Photophysical and Structural Characterization

The styryl-quinazolinone products (7a–p) were characterized using NMR, IR, and single-crystal XRD. Compound 7n exhibited aggregation-induced emission (AIE) properties, with a fluorescence quantum yield (Φ) of 0.42 in the solid state. DFT calculations corroborated the experimental data, confirming the planar geometry of the styryl group and its role in photophysical behavior.

Table 1: Spectral Data for this compound Analogues Synthesized via DES Method

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | XRD Crystallinity |

|---|---|---|---|

| 7j | 8.21 (d, J=8.4 Hz) | 167.3 (C=O) | CCDC 2381497 |

| 7p | 7.89 (s, 1H) | 152.1 (C=N) | CCDC 2372276 |

| 7fa | 8.05 (t, J=7.2 Hz) | 145.6 (C-O) | CCDC 2381498 |

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Traditional Method | DES Method |

|---|---|---|

| Steps | 3 | 1 (tandem) |

| Catalyst | ZnCl₂ | None (DES self-catalyzes) |

| Solvent | Acetic acid, dioxane | Choline chloride-urea |

| Reaction Time | 20–28 hours | 4–6 hours |

| Yield | 65–70% | 88–93% |

| Environmental Impact | High (toxic solvents) | Low (biodegradable DES) |

The DES method offers superior yields, reduced energy consumption, and easier purification (simple filtration). However, the traditional method remains valuable for synthesizing analogues with complex substituents .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Piriqualone’s core structure consists of a quinazolin-4-one scaffold with substituents at the N-3 position, contributing to its stereochemical complexity. Key reactive sites include:

-

Quinazolinone ring : Susceptible to electrophilic substitution at positions 6 and 7.

-

N-3 aryl group : Steric hindrance creates a chiral environment, enabling atropisomerism.

-

Chlorine substituent : Enhances electrophilicity at adjacent positions.

Atropisomer Formation and Stability

Thermal stability of this compound’s atropisomers arises from restricted rotation around the N-3 aryl bond due to steric crowding. Separation of enantiomers revealed distinct pharmacological profiles:

| Atropisomer | AMPA Receptor IC₅₀ (nM) | Anticonvulsant Activity |

|---|---|---|

| (+)-38 | 36 | Potent |

| (−)-38 | >1,000 | Weak |

The (+)-enantiomer (CP-465,022) binds AMPA receptors with high affinity, driven by optimal spatial alignment of its aryl and quinazolinone groups.

Synthetic Modifications

Structure-activity relationship (SAR) studies focused on optimizing substituents across three regions:

-

Quinazolinone ring : Introduction of electron-withdrawing groups (e.g., Cl) at position 6 enhances receptor binding.

-

N-3 aryl group : Bulky substituents (e.g., 2-naphthyl) stabilize atropisomers and improve selectivity.

-

Side chain : Alkyl or cycloalkyl groups modulate solubility and bioavailability.

Reactions employed in derivatization include:

-

Nucleophilic aromatic substitution for halogen replacement.

-

Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

-

Reductive amination for side-chain diversification.

Mechanistic Insights from Computational Models

Reaction pathway analysis (e.g., URVA methodology) suggests:

-

Transition state stabilization via hydrogen bonding between the quinazolinone carbonyl and receptor residues.

-

Steric effects dominate reaction kinetics during atropisomer interconversion, with activation energies >25 kcal/mol.

Source: [Computational Analysis]

Unresolved Questions and Research Gaps

-

Degradation under oxidative conditions : Potential formation of toxic byproducts (e.g., epoxides) remains uncharacterized.

-

Solvent-dependent reactivity : Polar aprotic solvents may accelerate racemization via reduced steric hindrance.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Piriqualone exhibits several biological activities, primarily as an anticonvulsant. Its structure allows it to interact with various biological targets, leading to its efficacy in treating seizures and potentially other neurological disorders.

- Anticonvulsant Activity : this compound has been shown to possess significant anticonvulsant properties, which have been attributed to its ability to modulate neurotransmitter systems in the brain. Studies indicate that it may affect GABAergic transmission, enhancing inhibitory signals and reducing neuronal excitability .

- Anticancer Potential : Recent research has indicated that this compound and its analogs may exhibit anticancer properties. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Recent Advancements and Case Studies

Recent studies have expanded the understanding of this compound's applications:

- Machine Learning Approaches : Innovative machine learning techniques have been employed to predict the inhibitory effects of this compound on cytochrome P450 enzymes. These models have successfully identified this compound as a potent inhibitor, paving the way for its evaluation in drug interaction studies .

- Synthesis of Analogues : Research has focused on synthesizing this compound analogues with enhanced pharmacological profiles. These studies aim to improve efficacy and reduce toxicity while maintaining the beneficial effects observed with the original compound .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Piriquialone exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound’s molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Density: 1.17 g/cm³

- Boiling point: 531°C

- LogP (partition coefficient): Not explicitly provided, but its structure suggests moderate lipophilicity .

Structural Analogs: Quinazolinone Derivatives

Quinazolin-4-one derivatives exhibit diverse pharmacological activities depending on substituents. Key examples include:

Key Insights :

- The quinazolinone scaffold is versatile, enabling modulation of diverse targets (e.g., ion channels, kinases, GPCRs).

- This compound’s pyridine moiety and noncompetitive AMPA antagonism distinguish it from other derivatives .

Mechanistic Analogs: AMPA Receptor Antagonists

Key Insights :

- This compound’s allosteric binding may offer advantages in epilepsy management over competitive antagonists.

Pharmacokinetic Profile: CYP2C9 Inhibition

Key Insights :

- CYP2C9 inhibition by this compound necessitates caution in polypharmacy, unlike many anticonvulsants (e.g., levetiracetam) with minimal CYP effects.

Biologische Aktivität

Piriqualone is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazolinone structure, which contributes to its diverse biological activities. The molecular formula of this compound is CHNO, with a molecular weight of approximately 216.25 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

Pharmacological Activities

1. Anticonvulsant Effects

this compound has been documented for its anticonvulsant activity. It is believed to exert its effects by modulating neurotransmitter systems within the central nervous system (CNS). Studies indicate that this compound can enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and preventing seizures .

2. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicated that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells, with an IC value below 18 μM . This suggests potential applications in cancer treatment, particularly as part of combination therapies targeting multiple pathways.

3. CYP2C9 Inhibition

this compound has been identified as a strong inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme involved in drug metabolism. Inhibition of CYP2C9 can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions . The compound's IC value for CYP2C9 inhibition was reported to be less than 18 μM, indicating a potent interaction that necessitates careful consideration in clinical settings.

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : this compound enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission in the CNS.

- Inhibition of Drug Metabolism : By inhibiting CYP2C9, this compound affects the metabolism of other drugs, potentially leading to increased plasma levels and enhanced effects or toxicity .

- Cellular Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through various signaling pathways, contributing to its cytotoxic effects .

Q & A

Q. How to integrate multi-omics data in this compound's mechanistic studies?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by this compound. Use systems biology tools (e.g., weighted gene co-expression networks) to identify hub genes/proteins. Cross-reference with molecular docking simulations to validate target engagement .

Guidelines for Data Analysis & Reporting

- Handling Data Contradictions : Apply triangulation by rephrasing questions in surveys/interviews to test consistency. Use mixed-methods approaches (qualitative + quantitative) to contextualize outliers .

- Writing Conclusions : Explicitly contrast results with prior studies (e.g., differences in synthetic yields or bioactivity). Propose mechanistic hypotheses for unresolved anomalies and suggest validation experiments (e.g., isotopic tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.